3-Amino-4-hydroxypyridine hydrate
Description
Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Systems
Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of many natural products, pharmaceuticals, and functional materials. nih.gov These nitrogen-containing heterocyclic compounds are of significant interest due to their diverse applications. nih.gov The introduction of substituents, such as amino and hydroxyl groups, onto the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and potential applications. 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303) is a prime example of a disubstituted pyridine, a class of compounds that are crucial intermediates in various synthetic pathways. chemicalbook.com Its structure is part of the broader family of aminopyridines and hydroxypyridines, which are key components in the development of novel chemical entities. chemicalbook.combldpharm.com
It's important to note that 3-Amino-4-hydroxypyridine can exist in tautomeric forms, primarily as 3-amino-4-pyridone. chemicalbook.comchemicalbook.com This equilibrium between the hydroxyl and keto forms is a characteristic feature of hydroxypyridines and influences their reactivity. chemtube3d.comchemtube3d.com The pyridone form is often favored due to the stability conferred by the strong carbon-oxygen double bond and its aromatic character. chemtube3d.comchemtube3d.com
Significance of Hydroxylated and Aminated Pyridines in Contemporary Chemical Synthesis
The presence of both hydroxyl and amino groups on the pyridine ring makes 3-Amino-4-hydroxypyridine hydrate a particularly valuable synthon. Hydroxylated pyridines are known to be important structural motifs in medicinal chemistry and are amenable to further functionalization. nih.govacs.org The hydroxyl group can act as a directing group in electrophilic substitution reactions and can be converted into other functional groups. youtube.com Similarly, aminated pyridines are crucial in the synthesis of a wide range of compounds, with 4-aminopyridines being a recognized pharmacophore in medicinal chemistry. nih.gov The amino group can participate in various reactions, including nucleophilic substitutions and the formation of amides. nih.govmdpi.com
The combination of these two functional groups in this compound provides multiple reaction sites, allowing for selective modifications to build more complex heterocyclic systems. evitachem.com This dual functionality is highly desirable for creating diverse molecular libraries for drug discovery and materials science. chemscene.com
Current Research Landscape and Emerging Questions Pertaining to this compound
Current research involving this compound and related structures focuses on several key areas. A significant challenge in pyridine chemistry is the selective functionalization of the pyridine ring. nih.govacs.org Researchers are actively developing new synthetic methods for the site-selective introduction of substituents, including direct C-H amination and hydroxylation. nih.govnih.gov For instance, recent studies have explored photochemical methods for the C3 hydroxylation of pyridines and direct C4 amination via nucleophilic substitution of hydrogen. nih.govnih.gov
Another area of investigation is the use of these substituted pyridines as building blocks for larger, more complex molecules with specific functions. rsc.org This includes the synthesis of azacalixarenes, which have applications in supramolecular chemistry. rsc.org
Emerging questions in the field revolve around understanding the full synthetic potential of this compound. Researchers are exploring its reactivity in various catalytic systems and its utility in the synthesis of novel bioactive compounds and functional materials. The interplay between the amino and hydroxyl groups and the resulting tautomeric equilibrium continues to be a subject of study to better predict and control reaction outcomes. nih.gov
Interactive Data Table: Physicochemical Properties of 3-Amino-4-hydroxypyridine and its Hydrate
| Property | Value | Source |
| 3-Amino-4-hydroxypyridine | ||
| CAS Number | 6320-39-4 | chemicalbook.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C5H6N2O | chemicalbook.comchemicalbook.com |
| Molecular Weight | 110.11 g/mol | chemicalbook.comchemicalbook.com |
| Melting Point | 145-149 °C | chemicalbook.comchemicalbook.com |
| Boiling Point (Predicted) | 508.9±35.0 °C | chemicalbook.comchemicalbook.com |
| Density (Predicted) | 1.320±0.06 g/cm3 | chemicalbook.comchemicalbook.com |
| pKa (Predicted) | 5.04±0.18 | chemicalbook.comchemicalbook.com |
| Appearance | Light yellow to Brown powder to crystal | chemicalbook.comchemicalbook.com |
| Solubility | Soluble in Methanol | chemicalbook.comchemicalbook.com |
| This compound | ||
| CAS Number | 1260678-47-4 | chemscene.com |
| Molecular Formula | C5H8N2O2 (or C₅H₆N₂O·H₂O) | chemscene.com |
| Molecular Weight | 128.13 g/mol | chemscene.com |
| Polar Surface Area | 59.14 Ų | evitachem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1H-pyridin-4-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWJBYPSLAHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Amino 4 Hydroxypyridine Hydrate
Strategies for the De Novo Synthesis of 3-Amino-4-hydroxypyridine (B189613)
The de novo synthesis of 3-amino-4-hydroxypyridine often commences from readily available pyridine (B92270) derivatives, with two main strategies dominating the landscape: functionalization of 3-hydroxypyridine (B118123) and a more general approach starting from pyridine itself.
A prevalent and well-documented method involves the electrophilic nitration of 3-hydroxypyridine, followed by the reduction of the resulting nitro intermediate. The nitration of 3-hydroxypyridine has been shown to be highly regioselective. Studies on the kinetics and mechanism of this electrophilic substitution have revealed that 3-hydroxypyridine undergoes nitration as its conjugate acid primarily at the 2-position. rsc.org Depending on the reaction conditions and the nitrating agent used, the reaction can yield 3-hydroxy-2-nitropyridine (B88870). patsnap.comosi.lv For instance, the use of potassium nitrate (B79036) in the presence of acetic anhydride (B1165640) has been reported for the synthesis of 3-hydroxy-2-nitropyridine with high yields. patsnap.com
Subsequent reduction of the nitro group to an amino group is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, including metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium, platinum, or nickel. masterorganicchemistry.com This two-step sequence provides a reliable pathway to 3-amino-2-hydroxypyridine, a close isomer of the target compound. To obtain 3-amino-4-hydroxypyridine, a different starting material or a rearrangement would be necessary.
Another general, albeit less detailed in the literature for this specific isomer, approach begins with the parent pyridine ring. pipzine-chem.com This strategy involves a sequence of halogenation, nucleophilic substitution with an amino-containing reagent, and subsequent oxidation to introduce the hydroxyl group. pipzine-chem.com The precise conditions for halogenation and the choice of aminating agent and oxidizing system would need to be carefully controlled to achieve the desired 3-amino-4-hydroxy substitution pattern and to ensure high yields. pipzine-chem.com
A synthetic route to the isomeric 4-hydroxypyridine (B47283) from 4-aminopyridine (B3432731) involves diazotization followed by hydrolysis, achieving a high yield and purity. guidechem.com While this applies to a different isomer, the fundamental reaction sequence could potentially be adapted for the synthesis of 3-amino-4-hydroxypyridine if a suitable starting material, such as a diaminopyridine, were available, followed by selective diazotization and hydrolysis.
Derivatization Approaches for the 3-Amino-4-hydroxypyridine Core Structure
The 3-amino-4-hydroxypyridine molecule possesses two reactive functional groups, the amino group and the hydroxyl group, as well as an electron-rich pyridine ring, making it a versatile scaffold for further chemical modifications. The amino group can readily undergo N-acylation reactions with acyl halides or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can be derivatized through O-alkylation or O-acylation reactions. The electron-donating nature of both the amino and hydroxyl groups activates the pyridine ring towards electrophilic substitution reactions. pipzine-chem.com The positions ortho and para to the activating groups are the most likely sites for substitution.
While specific examples of derivatization reactions on 3-amino-4-hydroxypyridine are not extensively detailed in the reviewed literature, the general reactivity of aminohydroxypyridines suggests that a wide range of derivatives can be accessed through standard synthetic protocols.
Mechanistic Investigations of Key Synthetic Transformations
The key transformations in the most common synthesis of 3-amino-4-hydroxypyridine from 3-hydroxypyridine are electrophilic nitration and the subsequent reduction of the nitro group.
The mechanism of nitration of pyridine compounds has been a subject of detailed study. For 3-hydroxypyridine, it is understood that the reaction proceeds through the nitration of the protonated form of the molecule (the conjugate acid). rsc.org The hydroxyl group, being a strong activating group, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 3-hydroxypyridine, the 2-, 4-, and 6-positions are activated. The observed major product, 3-hydroxy-2-nitropyridine, suggests a preference for substitution at the 2-position under certain conditions. rsc.orgosi.lv The nitration of pyridine itself with dinitrogen pentoxide has been shown to proceed via the formation of an N-nitropyridinium intermediate, which then rearranges to the β-nitropyridine. rsc.orgrsc.org
The reduction of aromatic nitro compounds to amines is a well-established process that can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions. orientjchem.orgnih.gov With metal catalysts like palladium, the reaction is believed to occur on the catalyst surface through a series of steps involving the transfer of hydrogen atoms. The process generally involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to the amino group. nih.govresearchgate.net
Advanced Synthetic Techniques for Improved Efficiency and Selectivity
While specific advanced synthetic techniques for the preparation of 3-amino-4-hydroxypyridine are not prominently featured in the literature, modern synthetic methodologies offer potential for improving the efficiency and selectivity of its synthesis. For instance, the development of novel catalysts for both the nitration and nitro-reduction steps could lead to milder reaction conditions, higher yields, and reduced waste.
In the broader context of pyridine synthesis, various advanced methods have been developed. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel cycloaddition strategies to construct the pyridine ring with high regioselectivity. google.com While not directly applied to 3-amino-4-hydroxypyridine in the reviewed literature, these techniques represent a frontier in heterocyclic chemistry and could potentially be adapted for its more efficient and selective synthesis in the future. For example, processes for preparing substituted 4-hydroxypyridines from readily available starting materials with high yields have been patented, indicating an industrial interest in efficient synthetic routes to hydroxypyridines. google.com
Prototropic Tautomerism and Isomeric Equilibria of 3 Amino 4 Hydroxypyridine Hydrate
Theoretical Frameworks for Hydroxypyridine Tautomerism
The study of hydroxypyridine tautomerism heavily relies on theoretical and computational chemistry to model and predict the relative stabilities of tautomers and the energy barriers for their interconversion. A variety of ab initio and density functional theory (DFT) methods are employed to investigate these systems.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been used to investigate the tautomerism of pyridones. wayne.eduwayne.edu Methods such as Møller-Plesset perturbation theory (specifically MP2) and coupled cluster with singles and doubles (CCSD) provide high accuracy for calculating the energies of the different forms. nih.govnih.gov For instance, combining geometry optimization, polarization functions, correlation energy (estimated by second-order Møller-Plesset perturbation theory), and zero-point vibration energy has yielded precise estimates of tautomer stability. wayne.eduwayne.edu
Density Functional Theory (DFT) has become a widely used tool due to its balance of computational cost and accuracy. wuxibiology.com Functionals like B3LYP are frequently used, often paired with basis sets such as 6-311++G(d,p) or aug-cc-pvdz, to optimize the geometries and calculate the thermochemical parameters of the tautomers. nih.govnih.gov Time-Dependent DFT (TD-DFT) is further used to simulate electronic absorption spectra, which can then be compared with experimental data to validate the theoretical models. nih.govd-nb.info These computational approaches allow for the investigation of gas-phase tautomerization as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net
Identification and Characterization of Tautomeric Forms (e.g., hydroxy-pyridine vs. pyridone-like forms)
The two primary tautomeric forms of 4-hydroxypyridine (B47283) derivatives are the hydroxy-pyridine (enol) form and the pyridone (keto) form. For 3-Amino-4-hydroxypyridine (B189613), these correspond to the neutral amino-hydroxy-pyridine structure and a zwitterionic pyridone-like structure. The identification and characterization of these tautomers are achieved through a combination of spectroscopic techniques and computational analysis.
Spectroscopic Methods:
UV/Vis Spectroscopy: This is a powerful tool for quantitatively determining the amounts of each tautomer in solution. semanticscholar.org The different electronic structures of the hydroxy-pyridine and pyridone forms lead to distinct absorption maxima. For example, the zwitterionic tautomer of 3-hydroxypyridine (B118123) in water exhibits a unique absorption peak around 400 nm. researchgate.netresearchgate.net
NMR Spectroscopy: While sometimes less definitive in discriminating between the two forms, ¹H and ¹³C NMR spectroscopy can provide valuable structural information. researchgate.netsemanticscholar.org Variable temperature ¹H-NMR studies, for instance, can reveal the influence of temperature on the tautomeric equilibrium. nih.govd-nb.info
Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between the tautomers by identifying characteristic vibrational modes, such as the O-H stretch in the hydroxy form versus the C=O stretch in the pyridone form. nih.gov
X-ray Diffraction: In the solid state, single-crystal X-ray diffraction provides unambiguous evidence of the dominant tautomeric form. semanticscholar.orgrsc.org Studies on substituted 4-hydroxypyridines have shown that some exist as the pyridone form while others crystallize as the pyridinol (hydroxy) tautomer, depending on the substituents. rsc.org
Structural Characterization: Computational models provide detailed insights into the geometric differences between the tautomers. The hydroxy-pyridine form is characterized by C-C bond lengths indicative of an aromatic ring. wuxibiology.com In contrast, the pyridone form exhibits more pronounced bond length alternation, with localized C-C single and C=C double bonds, suggesting reduced aromaticity. wuxibiology.com For example, in the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, the C₂-O₁₁ bond shortens significantly while the C₂-C₃ and N₁₀-C₂ bonds elongate. nih.gov The pyridone form is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring. chemtube3d.com
| Feature | Hydroxy-pyridine Form | Pyridone-like Form |
| Proton Location | On the oxygen atom (hydroxyl group) | On the nitrogen atom |
| Key Functional Group | C-OH | C=O (carbonyl) |
| Aromaticity | Generally considered more aromatic wuxibiology.com | Reduced, but still present due to N lone pair delocalization wuxibiology.comchemtube3d.com |
| Solid State Evidence | Observed for some substituted hydroxypyridines (e.g., tetrachloro-4-hydroxypyridine) rsc.org | Observed for other derivatives (e.g., 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine) rsc.org |
Influence of Solvent Environment and Solvation Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium for hydroxypyridines is exceptionally sensitive to the solvent environment. wuxibiology.comresearchgate.net This is due to the significant differences in polarity between the hydroxy-pyridine and pyridone tautomers. The pyridone form, particularly the zwitterionic tautomer of 3-hydroxypyridine, is considerably more polar than the less polar hydroxy-pyridine form.
In the gas phase and in nonpolar solvents like cyclohexane, the hydroxy (enol) form is generally favored. acs.orgstackexchange.com However, as the polarity of the solvent increases, the equilibrium shifts dramatically toward the more polar pyridone (keto) or zwitterionic form. stackexchange.com This stabilization in polar solvents is attributed to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the solute. chemtube3d.comresearchgate.net
Studies on 3-hydroxypyridine have shown that in binary mixtures of water and 1,4-dioxane, a quantitative analysis of absorbance changes indicates that three water molecules are involved in solvating the polar centers of each tautomer. nih.govrsc.org This highlights the crucial role of specific hydrogen-bonding interactions in stabilizing the zwitterionic form in aqueous solutions. acs.org The capability of a solvent to form hydrogen bonds has been found to dramatically influence the tautomerization process. nih.govd-nb.info
The table below illustrates the solvent effect on the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine, which serves as a model for this class of compounds.
| Solvent | Dielectric Constant (ε) | KT ([2-pyridone]/[2-hydroxypyridine]) |
| Cyclohexane | 2.02 | 1.7 wuxibiology.com |
| Chloroform | 4.81 | 6.0 wuxibiology.com |
| Water | 78.4 | ~1000 |
Data for 2-hydroxypyridine illustrates the general trend.
This trend is driven by the larger dipole moment of the pyridone tautomer, making it better stabilized by polar solvents with high dielectric constants. wuxibiology.com
Impact of Substituents on Tautomeric Preferences and Aromaticity
Substituents on the pyridine (B92270) ring play a critical role in modulating the tautomeric equilibrium and the aromaticity of the system. rsc.org The electronic nature (electron-donating or electron-withdrawing) and the position of the substituent can fine-tune the relative stabilities of the tautomers. semanticscholar.orgacs.org
The amino group (-NH₂) in 3-Amino-4-hydroxypyridine is an electron-donating group. The position of substituents is crucial; groups in the α-positions (adjacent to the nitrogen) generally have a much larger effect on the tautomerism than groups in the β-positions. rsc.org In general, substituents that can engage in resonance or inductive effects alter the electron distribution within the ring, thereby influencing the acidity of the hydroxyl proton and the basicity of the ring nitrogen. researchgate.net This, in turn, affects the propensity for proton transfer.
Aromaticity is intrinsically linked to tautomerism. acs.org The hydroxy-pyridine form is typically considered to have greater aromatic character, resembling substituted benzene. wuxibiology.com The formation of the pyridone tautomer can lead to a partial or complete loss of the pyridine ring's aromaticity. acs.org However, the stability gained from the strong C=O bond and favorable solvation in polar solvents can often compensate for this loss of aromatic stabilization energy. chemtube3d.com The interplay between the substituent's electronic effects and the resulting changes in aromaticity determines the final tautomeric preference. acs.org For instance, the introduction of an amino group can influence the electron density of the ring, and its interaction with other substituents can lead to significant changes in molecular geometry and aromaticity. researchgate.net
Kinetic and Thermodynamic Parameters of Tautomerization Processes
The interconversion between tautomers is governed by both kinetic and thermodynamic parameters. Computational studies provide valuable estimates for these properties, shedding light on the energy landscape of the tautomerization reaction.
Thermodynamics: The relative stability of the tautomers is described by the Gibbs free energy change (ΔG) of the reaction. Enthalpy (ΔH) and entropy (ΔS) changes are also calculated to understand the driving forces. nih.govd-nb.info For 2-hydroxypyridine in the gas phase, theoretical calculations estimate that the 2-pyridone form is more stable by a very small margin (e.g., 0.3 kcal/mol). wayne.eduwayne.edu In contrast, for 4-hydroxypyridine, the hydroxy tautomer is predicted to be more stable in the gas phase by about 2.4 kcal/mol. wayne.eduwayne.edu These small energy differences highlight the delicate balance that can be easily shifted by solvent effects.
Kinetics: The rate of interconversion is determined by the activation energy (Ea) of the process. For a direct intramolecular 1,3-proton shift in the gas phase, the activation barrier is quite high. For example, semi-empirical calculations for 2-hydroxypyridine predicted a barrier of 296 kJ/mol, while higher levels of theory reduced this to around 137-161 kJ/mol. nih.gov This high barrier suggests that the uncatalyzed intramolecular tautomerization is slow under normal conditions. nih.gov
However, the activation energy can be dramatically lowered through intermolecular mechanisms, such as the formation of dimers or through solvent-assisted proton transfer. The activation energy for the double proton shift within a mixed dimer of 2-hydroxypyridine and 2-pyridone is calculated to be around 30.84 kJ/mol, which is approximately four times lower than the intramolecular pathway. nih.gov This indicates that in solution or in the solid state, tautomerization likely proceeds through lower-energy intermolecular pathways.
| Process | System | Calculated Activation Energy (Ea) | Reference |
| Intramolecular 1,3-Proton Transfer | 2-Hydroxypyridine (gas phase) | ~137 kJ/mol | nih.gov |
| Intermolecular Double Proton Transfer | 2-Hydroxypyridine/2-Pyridone Dimer | ~31 kJ/mol | nih.gov |
These findings underscore that while the intrinsic thermodynamic stability of the tautomers is a key factor, the kinetic barriers and the availability of low-energy pathways for interconversion are equally important in defining the observable tautomeric equilibrium.
Coordination Chemistry and Ligand Design with 3 Amino 4 Hydroxypyridine Hydrate
3-Amino-4-hydroxypyridine (B189613) Hydrate (B1144303) as a Polydentate Ligand System
3-Amino-4-hydroxypyridine, also known as 3-amino-4-pyridinol, is a versatile heterocyclic compound that can act as a polydentate ligand in coordination chemistry. tcichemicals.com Its structure, featuring a pyridine (B92270) ring with both an amino (-NH2) and a hydroxyl (-OH) group, allows for multiple points of attachment to a central metal ion. The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group can all potentially donate lone pairs of electrons to form coordinate bonds. This multi-dentate character enables the formation of stable chelate rings with metal ions, which are typically five- or six-membered and are known to be more stable than complexes with monodentate ligands. nih.gov
Complexation Behavior with Transition Metal Ions
3-Amino-4-hydroxypyridine and its derivatives have been shown to form stable complexes with a variety of transition metal ions, including but not limited to copper(II), iron(II), manganese(II), zinc(II), cobalt(II), and nickel(II). jocpr.comjocpr.com The formation of these complexes is often achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. jocpr.comsciensage.info
The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:2. jocpr.com The specific coordination environment and geometry of the metal center are influenced by the metal ion's preferred coordination number and the steric and electronic properties of the ligand. For instance, studies on related aminopyridine complexes have shown the formation of octahedral and tetrahedral geometries. nih.govwikipedia.org In some cases, other ligands, such as water or chloride ions, can also coordinate to the metal center to satisfy its coordination sphere. science.gov
The interaction between the ligand and the metal ion can be studied using various techniques, including conductometric titration and spectroscopic methods, which provide insights into the composition and stability of the complexes formed. carta-evidence.org The formation of these complexes often leads to changes in their physical and chemical properties, such as color, solubility, and electronic behavior, compared to the free ligand and metal salt.
Structural Characterization of Metal-3-Amino-4-hydroxypyridine Complexes
In addition to X-ray crystallography, various spectroscopic techniques are employed to characterize these complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N, C-N, and O-H groups upon complexation can indicate their involvement in bonding to the metal ion. jocpr.com
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the geometry and the nature of the metal-ligand bonds. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always applicable to paramagnetic complexes, NMR can be used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure in solution. sciensage.info
Elemental Analysis: This method confirms the stoichiometric composition of the synthesized complexes. jocpr.com
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can provide information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules.
The following table summarizes the characterization of a copper(II) complex with a Schiff base derived from 3-aminopyridine (B143674).
| Property | Value | Reference |
| Formula | [Cu(L)2(H2O)2] | jocpr.com |
| Geometry | Hexa-coordinated | jocpr.com |
| Conductivity | Non-electrolyte | jocpr.com |
| Coordination | Pyridine Nitrogen and M-N bonds | jocpr.com |
Electronic Properties and Preferred Coordination Modes within Metal Complexes
The electronic properties of metal complexes with 3-amino-4-hydroxypyridine are a direct consequence of the interaction between the metal d-orbitals and the ligand's molecular orbitals. The ligand's donor atoms (N, O) create a specific ligand field around the metal ion, which dictates the splitting of the d-orbitals and, consequently, the magnetic and spectroscopic properties of the complex.
Research on similar amino-hydroxypyridine complexes has shown that complex formation can significantly enhance electrical conductivity. carta-evidence.org This is often attributed to a reduction in the activation energy for conduction, suggesting that the complexes facilitate the movement of charge carriers through a hopping mechanism. carta-evidence.org
The preferred coordination modes of 3-amino-4-hydroxypyridine can vary. It can act as a bidentate ligand, coordinating through the pyridine nitrogen and the deprotonated hydroxyl group, or through the amino nitrogen and the hydroxyl group. tubitak.gov.tr The specific mode is often influenced by the reaction conditions and the nature of the metal ion. In some instances, it can also act as a bridging ligand, connecting two or more metal centers.
The electronic absorption spectra of these complexes typically show bands corresponding to d-d transitions within the metal center and charge transfer bands between the metal and the ligand. The positions and intensities of these bands are sensitive to the coordination environment and can be used to infer the geometry of the complex. mdpi.com
Ligand Modification Strategies for Tailored Coordination Properties
To fine-tune the coordination properties of 3-amino-4-hydroxypyridine and the resulting metal complexes for specific applications, various ligand modification strategies can be employed. These modifications can alter the ligand's steric and electronic characteristics, thereby influencing the stability, geometry, and reactivity of the metal complexes.
One common strategy is the synthesis of Schiff bases. This involves the condensation reaction between the amino group of 3-amino-4-hydroxypyridine and an aldehyde or ketone. jocpr.comsciensage.infoscience.gov This not only extends the ligand framework but also introduces an imine (-C=N-) group, which is another potential coordination site. The choice of the aldehyde or ketone can introduce different functionalities and steric bulk, allowing for the design of ligands with tailored properties. jocpr.com
Another approach involves substitutions on the pyridine ring. Introducing different functional groups at various positions on the ring can modify the ligand's electron-donating ability and steric hindrance, which in turn affects the properties of the metal complexes. nih.gov For example, the introduction of more hydrophobic groups can alter the solubility and biological activity of the resulting compounds. nih.gov
Advanced Spectroscopic and Diffractional Characterization of 3 Amino 4 Hydroxypyridine Hydrate and Its Derivatives
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Tautomer Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural details and identifying the tautomeric forms of 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303). The analysis of vibrational spectra provides insights into the bonding arrangements and the presence of specific functional groups, which are indicative of a particular tautomer.
In the solid state, the IR and Raman spectra of 3-Amino-4-hydroxypyridine and its derivatives often show characteristic bands that help in distinguishing between the hydroxy-pyridine and the zwitterionic pyridone forms. For instance, the presence of a strong band in the C=O stretching region (around 1650 cm⁻¹) in the IR spectrum would suggest the predominance of the pyridone tautomer. Conversely, the observation of bands corresponding to O-H and N-H stretching vibrations can indicate the presence of the hydroxypyridine form. nih.gov
Studies on related hydroxypyridine systems have demonstrated that in the solid, liquid, and vapor phases, an equilibrium mixture of two tautomers in both monomeric and cyclic dimeric forms can exist. nih.gov The monomers are typically more predominant in the vapor phase. nih.gov The analysis of the vibrational spectra of complexes involving 3-aminopyridine (B143674) (a related compound) reveals the presence of bands corresponding to the 3-aminopyridine ligand, confirming its incorporation into the complex structure. tubitak.gov.tr The planar structure of 3-aminopyridine belongs to the Cs symmetry group and has 33 normal vibration modes. tubitak.gov.tr
Table 1: Selected Vibrational Frequencies for 3-Aminopyridine Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch | 3400-3200 | Amino group |
| O-H Stretch | 3200-2500 | Hydroxyl group (often broad due to hydrogen bonding) |
| C=O Stretch | 1700-1630 | Carbonyl group (pyridone tautomer) |
| C=C/C=N Stretch | 1650-1500 | Pyridine (B92270) ring vibrations |
| C-N Stretch | 1350-1250 | Amino group |
Note: The exact frequencies can vary depending on the specific derivative, solvent, and physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and dynamics of 3-Amino-4-hydroxypyridine hydrate in the solution phase. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, which is highly sensitive to the tautomeric form present.
In ¹H NMR spectra, the chemical shifts of the protons on the pyridine ring and the amino group can vary significantly between the hydroxypyridine and pyridone tautomers. For example, the proton attached to the nitrogen in the pyridone form would likely appear at a different chemical shift compared to the hydroxyl proton in the hydroxypyridine form.
¹³C NMR spectroscopy is particularly useful for identifying the tautomeric state by observing the chemical shift of the carbon atom bonded to the oxygen. researchgate.net In the hydroxypyridine form, this carbon (C4) would have a chemical shift typical of a carbon in a C-O single bond, while in the pyridone form, it would resemble a carbonyl carbon (C=O) and appear at a much lower field. Theoretical calculations of ¹³C chemical shifts have been shown to be valuable in validating experimental findings for related pyridoxamine (B1203002) derivatives. researchgate.net
The study of tautomeric equilibria in solution using NMR can be influenced by solvent properties. For instance, in aqueous solutions, the zwitterionic keto form of 3-hydroxypyridine (B118123) is highly stabilized by hydrogen bonds, leading to the coexistence of both keto and enol forms. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for a Derivative of 3-Amino-2-hydroxy-n-methyldecanamide in H₂O
| Atom No. | Chemical Shift (ppm) |
|---|---|
| 1 | 175.2 |
| 2 | 55.4 |
| 3 | 34.6 |
| 4 | 71.3 |
| 5 | 170.1 |
| 6 | 168.9 |
| 7 | 69.8 |
| 8 | 53.0 |
| 9 | 42.1 |
Note: This data is for a related complex compound and serves as an example of the type of information obtained from ¹³C NMR. np-mrd.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a sensitive method for investigating tautomeric equilibria. The different electronic structures of the hydroxypyridine and pyridone tautomers result in distinct absorption spectra.
The hydroxypyridine form typically exhibits π → π* transitions at specific wavelengths. The pyridone tautomer, with its conjugated carbonyl group, will have its own characteristic π → π* and n → π* transitions, which often occur at different wavelengths compared to the hydroxypyridine form. By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., varying solvent polarity or pH), the relative populations of the tautomers can be determined.
For 3-hydroxypyridine, the UV-Vis absorption spectrum in aqueous solution shows overlapping bands for the keto and enol forms. researchgate.net The electronic transitions underlying the UV-Vis absorption can be complex, with π → π* levels that may overlap. researchgate.net Deconvolution of the UV-Vis spectra is a common technique used to study the tautomeric equilibria of pyridoxamine and its derivatives. researchgate.net
Table 3: UV-Vis Absorption Maxima for 3-Hydroxypyridine Tautomers in Aqueous Solution
| Tautomer | Absorption Maximum (λmax, nm) | Electronic Transition |
|---|---|---|
| Enol (hydroxypyridine) | ~280 and ~320 | π → π* |
Note: The absorption maxima are approximate and can be influenced by substituents and the solvent environment. researchgate.netresearchgate.net
X-ray Diffraction Analysis of Crystalline Structures
X-ray diffraction provides the most definitive method for determining the three-dimensional structure of crystalline solids, including the precise arrangement of atoms and the nature of intermolecular interactions. For this compound, single-crystal X-ray diffraction can unambiguously identify the dominant tautomer in the solid state and reveal details about hydrogen bonding involving the water molecule.
The analysis of the crystal structure of a hydrated molecular salt of a related pyridinium (B92312) compound revealed the protonation of the pyridine nitrogen atom and the presence of an intramolecular hydrogen bond. researchgate.net This highlights the importance of hydrogen bonding in dictating the solid-state structure.
Table 4: Example Crystallographic Data for a Related Pyridazine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
Note: This data is for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and illustrates the type of parameters obtained from an X-ray diffraction study. growingscience.com
Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Tautomeric Distribution in the Gas Phase
Photoelectron spectroscopy (PES), including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for probing the electronic structure of molecules in the gas phase. It provides direct information about the energies of molecular orbitals and core-level binding energies, which can be used to distinguish between tautomers.
In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of the tautomers can be studied. For the 2-hydroxypyridine (B17775)/2-pyridone system, photoelectron spectroscopy has been used to determine core binding energies, which, in conjunction with theoretical calculations, can predict gas-phase basicities and the preferred tautomer. acs.org The cold and collision-free environment of a supersonically expanded molecular beam can prevent tautomerization, allowing for the study of individual tautomers. nih.gov
The separation of tautomers in a molecular beam has been demonstrated for the 2-pyridone/2-hydroxypyridine system using electrostatic deflection, enabling the collection of tautomer-resolved photoelectron spectra. nih.gov This approach provides a way to study the structure-function-dynamic relationship at the level of individual tautomers. nih.gov
Table 5: Tautomer-Specific Properties in the Gas Phase
| Property | Hydroxypyridine Tautomer | Pyridone Tautomer |
|---|---|---|
| Relative Energy | Often the more stable form in the gas phase | Less stable in the gas phase compared to the hydroxy form |
| Dipole Moment | Typically lower | Typically higher |
Note: The relative stability and other properties can be influenced by substituents.
Computational Chemistry and Quantum Chemical Studies of 3 Amino 4 Hydroxypyridine Hydrate
The investigation of 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303) through computational chemistry and quantum chemical methods provides profound insights into its molecular characteristics and behavior. These theoretical approaches are essential for understanding the molecule's structure, stability, reactivity, and spectroscopic properties at an atomic level.
Applications in Catalysis and Materials Science Utilizing 3 Amino 4 Hydroxypyridine Hydrate
Role as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst exists in the same phase as the reactants, the efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303) serves as an effective ligand due to its ability to form stable complexes with a variety of metal ions.
The specific coordination behavior and the resulting stability of the metal complex can be influenced by factors such as the pH of the reaction medium, which affects the protonation state of the amino and hydroxyl groups. chemicalbook.com These complexes, once formed, can catalyze a variety of organic transformations, with the ligand architecture playing a key role in determining the efficiency and selectivity of the reaction.
Integration into Heterogeneous Catalytic Systems
While direct examples in the literature are sparse, the principles of catalyst design suggest that 3-Amino-4-hydroxypyridine hydrate is a strong candidate for integration into heterogeneous catalytic systems. In this approach, the molecular catalyst is immobilized on a solid support, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling.
The functional groups of this compound offer clear pathways for immobilization. For instance, the compound could be grafted onto a solid support like silica, alumina, or a polymer resin. The supported ligand would then be available to chelate metal ions, creating a solid-phase, single-site catalyst. This methodology prevents the leaching of the metal catalyst into the product stream and enhances the catalyst's stability and lifespan.
Design and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. 3-Amino-4-hydroxypyridine is a suitable candidate for use as an organic linker in the synthesis of these materials. Its ability to bridge multiple metal centers through its nitrogen and oxygen donor atoms allows for the formation of extended one-, two-, or three-dimensional networks. nih.gov
The synthesis of these materials typically involves the self-assembly of the organic linker and a metal salt under controlled conditions. unibo.it The resulting structure is highly dependent on the coordination geometry of the metal ion (e.g., copper, cobalt, zinc) and the bridging mode of the ligand. nih.gov
The characterization of these frameworks is essential to confirm their structure and properties. A suite of analytical techniques is typically employed for this purpose.
| Characterization Technique | Purpose in MOF/Coordination Polymer Analysis | Reference |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms and the overall network topology. | nih.gov |
| Powder X-ray Diffraction (PXRD) | Confirms the bulk purity of the synthesized material and matches it to the simulated pattern from single-crystal data. | unibo.it |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the 3-amino-4-hydroxypyridine ligand to the metal centers by observing shifts in the vibrational frequencies of the N-H, O-H, and pyridine (B92270) ring bands. | unibo.it |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the framework and identifies temperature ranges for solvent loss and decomposition. | nih.gov |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology and size of the synthesized material. | unibo.it |
The pores and channels within these MOFs can be designed for applications in gas storage, separation, and heterogeneous catalysis, where the framework itself provides the active sites.
Inclusion in Functional Materials for Advanced Chemical Transformations
Beyond coordination polymers, 3-Amino-4-hydroxypyridine can be incorporated into other functional materials. Its reactive amino and hydroxyl groups allow it to participate in polymerization reactions, enabling its integration into new polymer materials with specialized properties. pipzine-chem.com
By acting as a monomer or a functional additive in polymerization, it can impart unique electrical, optical, or mechanical characteristics to the resulting polymer. pipzine-chem.com The inherent electronic structure of the pyridine ring, combined with the functional groups, can be leveraged to create conductive polymers or materials with tailored optical responses, potentially useful in the development of advanced electronic devices. pipzine-chem.com
Furthermore, its role as a versatile chemical intermediate allows it to serve as a starting point for the synthesis of more complex molecules designed for specific chemical transformations or applications. pipzine-chem.com
Structure-Property Relationships in Material Science Applications
The utility of this compound in materials science is fundamentally governed by the relationship between its molecular structure and the macroscopic properties of the materials it forms. The specific positioning of the amino group at C3 and the hydroxyl group at C4 on the pyridine ring dictates its function.
Electronic and Steric Effects:
Chelation: The ortho-positioning of the amino and hydroxyl groups creates an ideal geometry for chelation to a metal center, enhancing the stability of the resulting complexes.
Electron Donation: The amino group is an electron-donating group, which increases the electron density of the pyridine ring. pipzine-chem.com This electronic modification influences the ligand's donor strength and the reactivity of the coordinated metal center.
Computational Insights: To precisely understand these relationships, computational methods like Density Functional Theory (DFT) are often employed to model the molecule and predict its properties. researchgate.netresearchgate.net These studies provide insights into key parameters that correlate structure with function.
| Structural Feature / Calculated Parameter | Influenced Property | Relevance to Application | Reference |
| Arrangement of N, O donor atoms | Coordination geometry and stability of metal complexes | Ligand design for catalysis, building block for MOFs | pipzine-chem.com |
| HOMO-LUMO Energy Gap | Electronic excitability, color, and redox potential | Design of optical materials and redox-active catalysts | researchgate.netresearchgate.net |
| Dipole Moment & Hyperpolarizability | Non-linear optical (NLO) response | Development of materials for optoelectronics | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites | Predicting sites of coordination and chemical reactivity | researchgate.net |
By understanding these fundamental structure-property relationships, scientists can rationally design new materials based on this compound for targeted applications in catalysis and advanced materials.
Derivatives of 3 Amino 4 Hydroxypyridine and Structure Activity Relationship Sar Studies in Chemical Research
Systematic Derivatization of the 3-Amino-4-hydroxypyridine (B189613) Scaffold
The 3-amino-4-hydroxypyridine framework serves as a versatile template for the generation of diverse molecular architectures. Chemists can systematically modify this core structure to fine-tune its properties for specific applications. nih.gov Derivatization strategies often target the amino and hydroxyl groups, as well as the carbon positions on the pyridine (B92270) ring.
One common approach involves the acylation or sulfonylation of the amino group to introduce a wide array of functional groups. For instance, reaction with various substituted benzoyl chlorides or sulfonyl chlorides can yield a library of amide and sulfonamide derivatives. Similarly, the hydroxyl group can be alkylated or acylated to produce ether and ester derivatives, respectively.
Another key strategy is the modification of the pyridine ring itself. For example, 3-amino-4-arylpyridin-2(1H)-ones can be synthesized, introducing an aryl group at the 4-position and modifying the pyridine core to a pyridinone. rsc.org This particular derivatization has been shown to yield compounds with interesting biological activities, including antioxidant and luminescent properties. rsc.org
The synthesis of such derivatives often involves multi-step reaction sequences. A general approach to certain derivatives starts with a readily available precursor like 3-hydroxypyridine (B118123), which can undergo carbamoylation or nitration followed by reduction to introduce the amino group. rsc.org More complex derivatives, such as fused heterocyclic systems, can also be constructed from the 3-amino-4-hydroxypyridine scaffold. For instance, it is a key intermediate in the synthesis of compounds like imidazo[1,2-a]pyridines and pyrido[4,3-b] nih.govmdpi.comoxazines. researchgate.net
A variety of synthetic methods have been developed to access these derivatives. One notable method for producing 3-hydroxypyridine derivatives involves the treatment of 2-acylfuran with a nitrogen-containing compound under elevated temperature and pressure. This method has been reported to provide high yields of the desired products.
The following table provides examples of derivative classes synthesized from the 3-amino-4-hydroxypyridine or closely related scaffolds:
| Derivative Class | Modification Site(s) | Synthetic Precursors/Reagents | Resulting Structure |
| Amides/Sulfonamides | 3-Amino group | Substituted benzoyl/sulfonyl chlorides | Introduction of various aryl and alkyl groups via an amide or sulfonamide linkage. |
| Ethers/Esters | 4-Hydroxyl group | Alkyl halides, acyl chlorides | Modification of the hydroxyl group to tune lipophilicity and hydrogen bonding capacity. |
| 4-Aryl-pyridin-2(1H)-ones | 4-Position and pyridine ring | 4-Arylidene-2-phenyloxazol-5(4H)-ones, enamines | Introduction of an aryl substituent and conversion of the pyridine to a pyridinone. rsc.org |
| Fused Heterocycles | Amino and hydroxyl groups | Various bifunctional reagents | Construction of bicyclic systems like imidazo[1,2-a]pyridines and pyrido[4,3-b] nih.govmdpi.comoxazines. researchgate.net |
Investigation of Substituent Effects on Chemical Reactivity and Electronic Properties
The chemical reactivity and electronic properties of the 3-amino-4-hydroxypyridine scaffold are profoundly influenced by the nature and position of substituents on the pyridine ring. The inherent electronic characteristics of the amino and hydroxyl groups play a crucial role. The amino group, being an electron-donating group, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. nih.gov Conversely, the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility.
The introduction of additional substituents can either enhance or diminish these effects. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or alkyl groups, when attached to the pyridine ring, further increase the electron density. This can enhance the nucleophilicity of the ring nitrogen and the amino group. In contrast, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.
The position of the substituent is also critical. For instance, a substituent at the 2- or 6-position can exert a significant steric effect, hindering reactions at the adjacent ring nitrogen or the 3-amino group.
The impact of substituents on the electronic properties can be quantitatively assessed through various experimental and computational methods. Spectroscopic techniques like NMR and IR can provide insights into the changes in electron distribution upon substitution. For example, the chemical shifts of protons and carbons in the pyridine ring are sensitive to the electronic nature of the substituents.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding substituent effects at a molecular level. DFT calculations can be used to determine various electronic parameters, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These parameters provide a quantitative measure of how a substituent alters the electronic structure and reactivity of the molecule. For example, studies on related heterocyclic systems have shown that EDGs generally raise the HOMO energy level, making the molecule more prone to oxidation, while EWGs lower the LUMO energy level, making it a better electron acceptor.
The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the properties of the 3-amino-4-hydroxypyridine scaffold:
| Substituent Type | Example Groups | Effect on Ring Electron Density | Predicted Impact on Reactivity |
| Electron-Donating (EDG) | -OCH3, -CH3, -NH2 | Increase | Enhanced reactivity towards electrophiles. |
| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Decrease | Decreased reactivity towards electrophiles; increased susceptibility to nucleophiles. |
Design Principles for Novel Chemical Entities Based on 3-Amino-4-hydroxypyridine Core
The design of novel chemical entities based on the 3-amino-4-hydroxypyridine core is guided by the principles of structure-activity relationship (SAR). The goal is to systematically modify the scaffold to achieve desired properties, such as enhanced biological activity or improved physicochemical characteristics.
A key design principle is the utilization of the amino and hydroxyl groups as handles for introducing molecular diversity. These functional groups can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. By modifying these groups, one can modulate the binding affinity of the molecule to a specific biological target. For example, in the design of enzyme inhibitors, the hydroxyl group might be positioned to interact with a key amino acid residue in the active site.
Another important principle is the strategic placement of substituents on the pyridine ring to optimize interactions with a target protein. The size, shape, and electronic nature of the substituent are all critical factors. For instance, introducing a bulky hydrophobic group at a specific position might enhance binding to a hydrophobic pocket in a receptor.
Fragment-based drug design is a powerful approach that can be applied to the 3-amino-4-hydroxypyridine scaffold. This involves identifying small molecular fragments that bind to a target and then linking them together or growing them from a core scaffold like 3-amino-4-hydroxypyridine to create a more potent molecule.
Computational tools play a vital role in modern drug design. Molecular docking simulations can be used to predict how a designed molecule will bind to a target protein, providing insights into the key interactions and guiding further optimization. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.
Theoretical and Experimental Approaches to Elucidating Structure-Reactivity Relationships
A comprehensive understanding of the structure-reactivity relationships of 3-amino-4-hydroxypyridine derivatives is achieved through a synergistic combination of theoretical and experimental approaches.
Experimental Approaches:
Synthesis and Biological Evaluation: The synthesis of a focused library of derivatives with systematic structural variations is the first step. These compounds are then tested in relevant biological assays to determine their activity.
Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds. These methods also provide valuable information about the electronic and structural features of the molecules.
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the precise three-dimensional structure of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding how the molecule interacts with its environment.
Theoretical Approaches:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of the molecules, such as orbital energies, charge distributions, and reactivity indices. These calculations help to rationalize the observed reactivity and guide the design of new compounds with desired electronic characteristics.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It helps to visualize the binding mode and identify key interactions, providing a rational basis for SAR.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to identify the structural features that are most important for activity. For aminopyridine derivatives, 3D-QSAR models have been successfully used to predict their bioactivities.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule and its target interact over time. This can reveal important information about the stability of the complex and the role of conformational changes in binding.
By integrating the insights from these theoretical and experimental methods, researchers can build a comprehensive picture of the structure-reactivity relationships for 3-amino-4-hydroxypyridine derivatives. This knowledge is crucial for the rational design of new molecules with optimized properties for a wide range of applications in chemistry and beyond.
Future Research Directions and Emerging Paradigms for 3 Amino 4 Hydroxypyridine Hydrate
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for synthesizing 3-Amino-4-hydroxypyridine (B189613) and its derivatives is a critical area of future research. Traditional methods can be complex and may not be ideal from a green chemistry perspective. guidechem.com One established method involves the diazotization of 4-aminopyridine (B3432731), followed by hydrolysis and neutralization. guidechem.com Another approach starts with pyridine (B92270), which undergoes halogenation and subsequent nucleophilic substitution to introduce the amino group, followed by oxidation to add the hydroxyl group. pipzine-chem.com
A promising future direction lies in the domino reaction of 4-pyrone epoxides with amines, which has been shown to produce 3-hydroxy-4-pyridones. researchgate.net This method involves a sequence of reactions including Michael addition, double ring-opening, and deformylation. researchgate.net Further research into one-pot multicomponent reactions is also anticipated to yield novel and efficient synthetic pathways for pyridine derivatives. nih.gov These approaches aim to reduce reaction times, simplify operations, and minimize waste, aligning with the principles of sustainable chemistry. guidechem.com
Exploration of Understudied Tautomeric Pathways and Their Control
The tautomerism of hydroxypyridines, the equilibrium between the hydroxy and pyridone forms, is a key characteristic that influences their chemical behavior and potential applications. chemtube3d.comchemtube3d.com While the tautomerism of 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) is well-documented, the specific tautomeric pathways of 3-Amino-4-hydroxypyridine hydrate (B1144303) remain a relatively understudied area. chemtube3d.comchemtube3d.com The presence of both an amino and a hydroxyl group on the pyridine ring introduces additional complexity and potential for multiple tautomeric forms. pipzine-chem.com
Future investigations will likely focus on elucidating these complex equilibria. A recent study on hydroxypyridine-carboxylic acid derivatives demonstrated that substituents on the pyridine ring can fine-tune the keto-enol tautomerism. acs.org This suggests that the position of the amino group in 3-Amino-4-hydroxypyridine hydrate significantly impacts its tautomeric preferences. Understanding and controlling these pathways through synthetic modifications could unlock new functionalities and applications for the compound.
Application of Advanced In-Situ Spectroscopic Techniques for Dynamic Processes
To gain a deeper understanding of the dynamic processes involving this compound, such as its synthesis and tautomeric shifts, the application of advanced in-situ spectroscopic techniques is crucial. Techniques like in-situ Raman spectroscopy can provide real-time molecular-level information about reaction mechanisms and structural changes as they occur. acs.org This is particularly valuable for studying electrode-surface processes and the behavior of molecules at interfaces. acs.org
Other spectroscopic methods, including FT-IR and NMR, have been used to study the tautomerism of similar pyridine derivatives. researchgate.netrsc.org Future research will likely see the increased use of these and other advanced techniques, such as those that allow for the analysis of single particles, to investigate the structure-activity relationships of this compound in various environments. rsc.org This will enable a more precise understanding of its chemical dynamics.
Integration of Machine Learning and AI in Computational Design
ML models can be trained on existing chemical and biological data to predict structure-activity relationships, identify potential drug targets, and screen large virtual libraries of compounds. mdpi.com This will be instrumental in designing this compound derivatives with specific, tailored properties for use in functional materials and as therapeutic agents.
Rational Design of Functional Materials with Tailored Properties
The unique chemical structure of this compound, with its combination of amino and hydroxyl functional groups, makes it a promising building block for the rational design of functional materials. pipzine-chem.commdpi.com The ability to form hydrogen bonds and participate in various chemical reactions allows for the creation of materials with tailored properties. beilstein-journals.org
Future research will focus on harnessing these properties to develop new materials for a range of applications. For example, pyridine derivatives have been investigated for their potential in creating anticancer agents and luminescent materials. nih.govnih.govrsc.org By understanding the structure-property relationships, guided by both experimental and computational methods, scientists can design and synthesize novel materials based on this compound with enhanced performance for specific applications. rsc.org This includes the development of new catalysts, sensors, and drug delivery systems.
Q & A
How can synthesis protocols for 3-amino-4-hydroxypyridine hydrate be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of reducing agents, solvent systems, and reaction temperatures. For example, hydrazine hydrate (a common reducing agent) in ethanol under reflux conditions can reduce nitro precursors to amine derivatives, as demonstrated in pyridine analog synthesis . Key factors include:
- Catalyst selection : Raney nickel or palladium-based catalysts for selective reduction.
- Temperature control : Maintaining ≤35°C during reagent addition to prevent side reactions.
- Solvent purity : Ethanol or methanol for solubility and byproduct removal.
- Post-synthesis crystallization : Slow evaporation at room temperature to obtain high-purity crystals.
What advanced techniques are recommended for structural elucidation of this compound?
Methodological Answer:
Combine single-crystal X-ray diffraction (SCXRD) with spectroscopic methods:
- SCXRD : Resolves hydrogen-bonding networks and lattice water interactions. For example, O—H⋯O and N—H⋯O bonds in pyridine derivatives form 3D frameworks critical for stability .
- FT-IR and NMR : Identify functional groups (e.g., –NH₂, –OH) and hydrate stoichiometry.
- Thermogravimetric analysis (TGA) : Quantifies hydrate water loss during heating.
What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
Refer to safety protocols for pyridine derivatives:
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
- Incompatibilities : Isolate from strong oxidizers, acids, and anhydrides to prevent exothermic reactions.
- Storage : Airtight containers in cool, dry environments; avoid prolonged exposure to moisture .
How does hydrogen bonding influence the physicochemical properties of this compound?
Advanced Analysis:
Hydrogen bonds (e.g., Owater—H⋯Npyridine) stabilize crystal lattices and affect solubility. In pyridine analogs, such interactions create channels within the 3D framework, influencing hydration/dehydration kinetics . Methodologically, map interactions using SCXRD and molecular dynamics simulations.
How should researchers address contradictions in experimental data, such as varying hydrate stoichiometry?
Methodological Answer:
- Reproducibility checks : Standardize crystallization conditions (e.g., solvent, temperature).
- Analytical validation : Use Karl Fischer titration for water content and SCXRD to confirm lattice water positions .
- Phase diagrams : Construct under varying humidity/temperature to identify stable hydrate forms .
What experimental designs are suitable for studying the thermodynamic stability of this compound?
Advanced Approach:
- High-pressure differential scanning calorimetry (HP-DSC) : Measure phase transitions under controlled humidity.
- Gas hydrate analog systems : Adapt methods from CO₂-N₂-hydrocarbon hydrate studies to model multi-component interactions .
How does this compound react with common laboratory reagents, and how can these reactions be monitored?
Methodological Answer:
- Redox reactions : Test with hydrazine hydrate or NaBH₄; monitor via UV-Vis or HPLC for byproducts .
- Acid-base behavior : Titrate with HCl/NaOH and track pH-dependent spectral shifts.
What analytical methods are most reliable for assessing the purity of this compound?
Methodological Answer:
- HPLC with UV detection : ≥95% purity thresholds, as validated for related pyridine derivatives .
- Mass spectrometry : Confirm molecular ion peaks and rule out degradation products.
How can researchers model multi-component systems involving this compound?
Advanced Strategy:
- Solid-solution theory : Adapt CO₂-N₂-hydrocarbon hydrate frameworks to predict co-crystal formation .
- Molecular docking : Simulate interactions with metal ions or biomolecules to design functional materials.
What computational tools are effective for predicting the hydrate’s stability and reactivity?
Advanced Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
